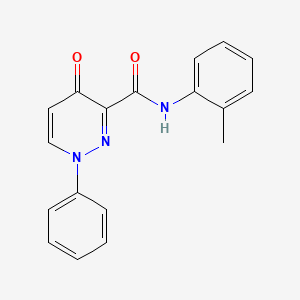

N-(2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

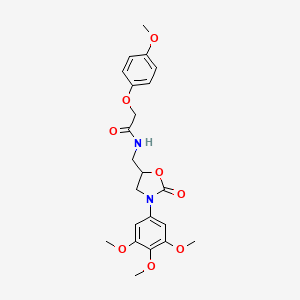

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its relevance or use in certain fields .

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .Scientific Research Applications

Enzyme Inhibition and Antitumor Activity

Research has shown that N-(2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide derivatives exhibit significant potential in inhibiting various enzymes and displaying antitumor activities. These derivatives have been identified as potent and selective inhibitors of specific kinases, such as Met kinase, which is crucial in cancer development. For instance, certain substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown complete tumor stasis in certain cancer models following oral administration, highlighting their therapeutic potential in oncology (Schroeder et al., 2009).

Synthesis and Structural Analysis

The synthesis and structural characterization of this compound and its derivatives are crucial for understanding their chemical and biological properties. Studies have detailed various methods for synthesizing these compounds and analyzing their molecular structures using techniques like FT-IR, FT-Raman, and molecular dynamics simulations. These analyses aid in identifying the most reactive sites in the molecule and predicting its potential biological activity (Ranjith et al., 2017).

Molecular Docking and Pharmacological Potential

Molecular docking studies have been conducted to explore the binding affinity of this compound derivatives with various biological targets. This research is instrumental in predicting the pharmacological potential of these compounds. For example, certain derivatives have shown promising results in docking studies against specific protein targets, indicating their potential efficacy in treating diseases like cancer and bacterial infections (Chavan et al., 2018).

Antimicrobial and Antioxidant Properties

Some derivatives of this compound have demonstrated significant antimicrobial and antioxidant properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth and demonstrating antioxidant capabilities (Ali et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2-methylphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-13-7-5-6-10-15(13)19-18(23)17-16(22)11-12-21(20-17)14-8-3-2-4-9-14/h2-12H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOWAIUTCXMEDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Tert-butylphenyl)-8-[(3-chloro-4-methylphenyl)sulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454970.png)

![7-(4-Fluorosulfonyloxyphenyl)-5,6-dimethyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2454975.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2454981.png)

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)

![5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2454988.png)